1-Boc-4-(4-Nitrophenyl)piperazine
Overview
Description
1-Boc-4-(4-Nitrophenyl)piperazine, also known as tert-butyl 4-(4-nitrophenyl)-1-piperazinecarboxylate, is an organic compound with the molecular formula C15H21N3O4 and a molecular weight of 307.35 g/mol . This compound is characterized by the presence of a piperazine ring substituted with a tert-butoxycarbonyl (Boc) group and a nitrophenyl group. It is commonly used in organic synthesis and pharmaceutical research due to its unique chemical properties.
Preparation Methods
1-Boc-4-(4-Nitrophenyl)piperazine can be synthesized through various synthetic routes. One common method involves the reaction of 1-(4-nitrophenyl)piperazine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as N-ethyl-N,N-diisopropylamine in a solvent like 1,4-dioxane . The reaction typically proceeds under mild conditions and yields the desired product after purification.
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Boc-4-(4-Nitrophenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, and acidic or basic conditions depending on the desired transformation. Major products formed from these reactions include amino derivatives and deprotected piperazine compounds.
Scientific Research Applications
1-Boc-4-(4-Nitrophenyl)piperazine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as a building block for the development of potential therapeutic agents.
Industry: The compound is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 1-Boc-4-(4-Nitrophenyl)piperazine is primarily related to its ability to interact with biological targets such as enzymes and receptors. The nitrophenyl group can participate in various binding interactions, while the piperazine ring provides structural flexibility. The Boc group serves as a protecting group, allowing for selective deprotection and further functionalization .
Comparison with Similar Compounds
1-Boc-4-(4-Nitrophenyl)piperazine can be compared with other similar compounds such as:
1-Boc-4-(4-Aminophenyl)piperazine: This compound has an amino group instead of a nitro group, which affects its reactivity and applications.
1-Boc-4-(4-Methylphenyl)piperazine: The presence of a methyl group instead of a nitro group results in different chemical properties and uses.
The uniqueness of this compound lies in its nitrophenyl group, which imparts distinct reactivity and binding characteristics, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4/c1-15(2,3)22-14(19)17-10-8-16(9-11-17)12-4-6-13(7-5-12)18(20)21/h4-7H,8-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGYCIJUTYLUYJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70391957 | |
Record name | 1-Boc-4-(4-Nitrophenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70391957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24820044 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
182618-86-6 | |
Record name | 1-Boc-4-(4-Nitrophenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70391957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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